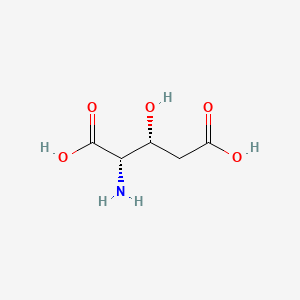

(R)-3-hydroxy-L-glutamic acid

CAS No.: 17093-76-4

Cat. No.: VC17623731

Molecular Formula: C5H9NO5

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17093-76-4 |

|---|---|

| Molecular Formula | C5H9NO5 |

| Molecular Weight | 163.13 g/mol |

| IUPAC Name | (2S,3R)-2-amino-3-hydroxypentanedioic acid |

| Standard InChI | InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4+/m1/s1 |

| Standard InChI Key | LKZIEAUIOCGXBY-FONMRSAGSA-N |

| Isomeric SMILES | C([C@H]([C@@H](C(=O)O)N)O)C(=O)O |

| Canonical SMILES | C(C(C(C(=O)O)N)O)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(R)-3-Hydroxy-L-glutamic acid (IUPAC name: (2S,3R)-2-amino-3-hydroxypentanedioic acid) features a five-carbon backbone with amino (−NH₂) and carboxylic acid (−COOH) groups at the α-carbon (C2) and two carboxylic acid moieties at C1 and C5. The β-hydroxyl group at C3 introduces a stereogenic center, yielding the (R)-configuration when the molecule adopts the L-form at the α-carbon. This stereochemistry distinguishes it from its (S)-3-hydroxy counterpart, which exhibits different biological interactions .

Table 1: Key Physicochemical Properties

The zwitterionic form dominates in aqueous solutions at physiological pH, with protonation states adjusting across acidic to alkaline conditions. At pH 7.4, the molecule exists predominantly as a monoanion (−OOC−CH(NH₃⁺)−(CH₂)₂−COO⁻), facilitating its solubility and reactivity in biological systems .

Stereochemical Considerations

The (R)-configuration at C3 arises from the retention of stereochemistry during synthesis from D-glucose. In the reported pathway, the C3 and C4 hydroxyl groups of D-glucofuranose derivatives guide the stereoselective formation of the β-hydroxy group, ensuring the desired (2S,3R) diastereomer . This configuration is critical for molecular recognition in enzymatic processes, as evidenced by its role in modulating glutamate receptor activity .

Synthesis and Production Strategies

D-Glucose as a Chiral Pool Starting Material

The Ajish Kumar and Chattopadhyay synthesis (2015) exemplifies a carbohydrate-based approach to (R)-3-hydroxy-L-glutamic acid :

-

Homologation via Arndt-Eistert Reaction: Azido-D-glucofuranose derivatives undergo homologation to extend the carbon chain, establishing the five-carbon backbone.

-

Oxidative Cleavage and Functionalization: Sodium periodate (NaIO₄) cleavage of diol intermediates generates aldehydes, which undergo Pinnick oxidation to carboxylic acids.

-

Stereocontrolled Hydroxylation: The β-hydroxy group is introduced via substrate-controlled reduction, leveraging the inherent stereochemistry of D-glucose.

-

Deprotection and Isolation: Sequential removal of protecting groups (e.g., benzyl, allyl esters) under hydrogenolysis or acidic conditions yields the free amino acid.

Alternative Synthetic Pathways

Applications in Peptide Chemistry and Drug Development

Peptide Backbone Modification

The β-hydroxy group introduces conformational constraints in peptide chains, enabling:

-

Enhanced Protease Resistance: Modified peptides exhibit prolonged half-lives in biological fluids .

-

Secondary Structure Induction: Stabilization of α-helical and β-sheet motifs through hydrogen bonding .

For instance, β-hydroxyglutamate-containing analogs of neuropeptide Y demonstrate improved binding affinity to Y1 receptors, highlighting therapeutic potential in appetite regulation .

Prodrug Design

Ester derivatives (e.g., allyl, benzyl esters) serve as prodrugs, with enzymatic hydrolysis in vivo releasing the active amino acid. The allyl-protected precursor 14 (87% yield) allows site-specific activation in target tissues .

Analytical Characterization

Table 2: Key Spectral Signatures

Chromatographic Methods

Reverse-phase HPLC with C18 columns and 0.1% TFA in acetonitrile/water gradients resolves (R)-3-hydroxy-L-glutamic acid from its (S)-isomer, with retention times differing by 1.2 minutes under optimized conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume